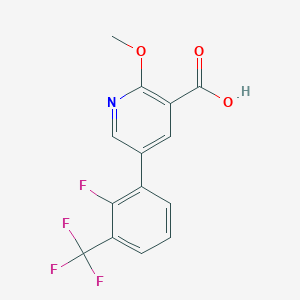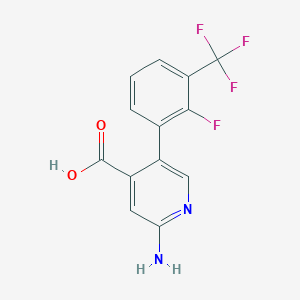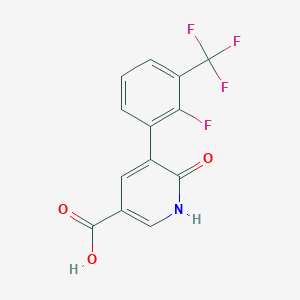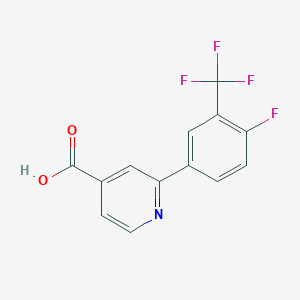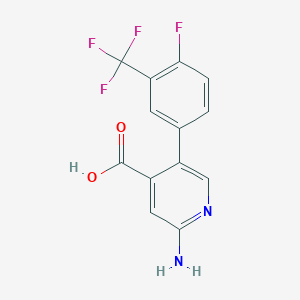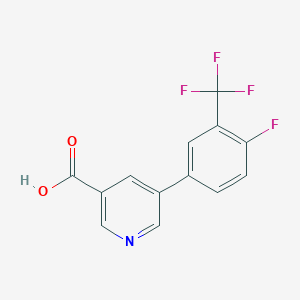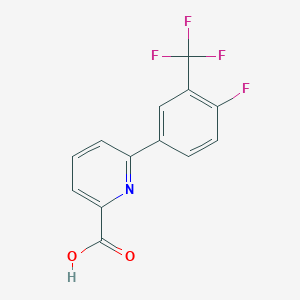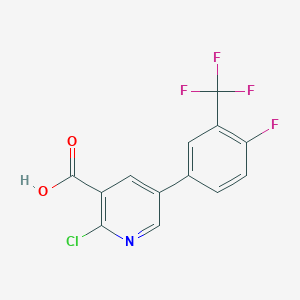
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%
描述
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% (2C5F3TPA) is an organic compound containing a phenyl group and a chloro-fluoro-trifluoromethyl group. It is a synthetic compound with a wide range of applications in the fields of science and medicine. 2C5F3TPA has been used in various scientific and medical research due to its ability to bind to various proteins and enzymes. It has been used in various biochemical and physiological studies, as well as in laboratory experiments.
作用机制
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% binds to various proteins and enzymes, including acetylcholinesterase, nitric oxide synthase, and other proteins. The binding of 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% to these proteins and enzymes results in a conformational change of the proteins and enzymes, which can lead to changes in their activity. The binding of 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% to these proteins and enzymes can also lead to changes in their structure and function.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, nitric oxide synthase, and other proteins and enzymes. It has also been shown to inhibit the activity of various hormones, such as glucagon, and to affect the activity of various neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage of 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is that it can be synthesized in large quantities, which makes it an ideal compound for use in large-scale laboratory experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is also relatively expensive, which can be a limitation for some laboratory experiments.
未来方向
The use of 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in scientific and medical research is likely to continue to grow in the future. One potential future direction for 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is its use in drug development. 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of various proteins and enzymes, and it is possible that it could be used as a drug target for the development of new drugs. Additionally, 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be used in the development of new diagnostic tests, as it has been shown to bind to various proteins and enzymes. Additionally, 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be used in the development of new treatments for various diseases, as it has been shown to affect the activity of various hormones and neurotransmitters. Finally, 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be used in the development of new materials, as it has been shown to be relatively stable and can be stored for long periods of time without degradation.
合成方法
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized via a variety of methods, including the reaction of 4-fluoro-3-trifluoromethylphenylacetic acid with sodium hypochlorite in aqueous solution. This reaction yields 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in 95% yield after purification. Other methods for synthesis of 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% include the reaction of 4-fluoro-3-trifluoromethylphenylacetic acid with thionyl chloride in dichloromethane, and the reaction of 4-fluoro-3-trifluoromethylphenylacetic acid with ethyl chloroformate in dichloromethane.
科学研究应用
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been used in various scientific and medical research due to its ability to bind to various proteins and enzymes. It has been used in various biochemical and physiological studies, as well as in laboratory experiments. In a study by P.G. McDonough et al., 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% was used to study the binding of the enzyme, acetylcholinesterase, to its inhibitor, 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%. This study showed that 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is a potent inhibitor of acetylcholinesterase, and that it can be used to study the enzyme’s binding properties. 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has also been used in studies of the binding of other proteins, such as the enzyme, nitric oxide synthase, to its inhibitor, 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%.
属性
IUPAC Name |
2-chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO2/c14-11-8(12(20)21)3-7(5-19-11)6-1-2-10(15)9(4-6)13(16,17)18/h1-5H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAZMIRPTMPJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688277 | |
| Record name | 2-Chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-42-2 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



